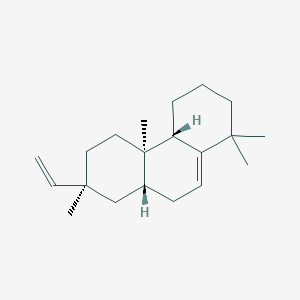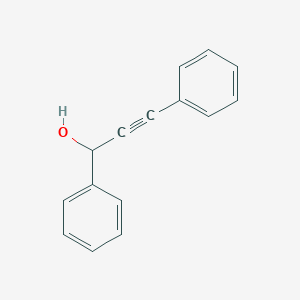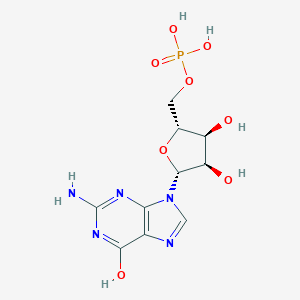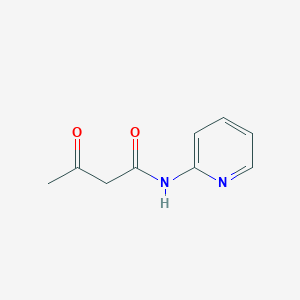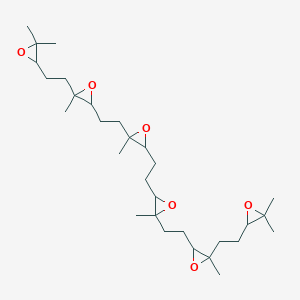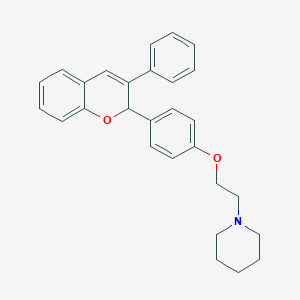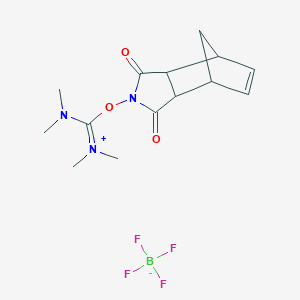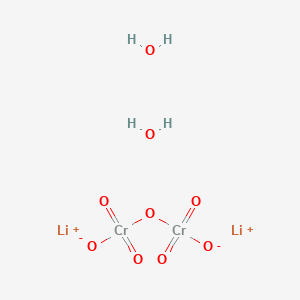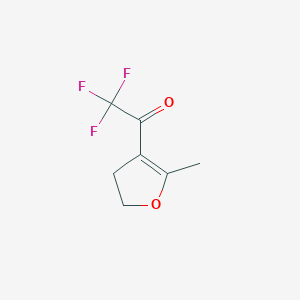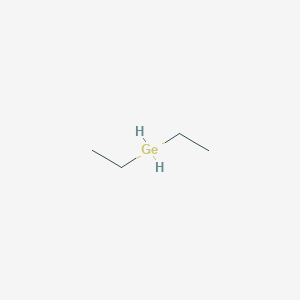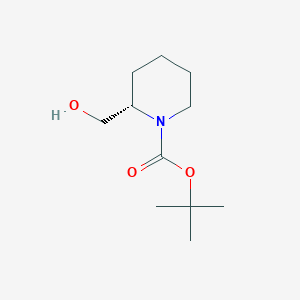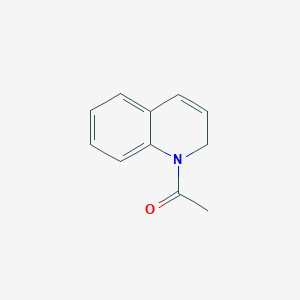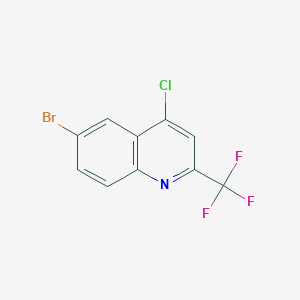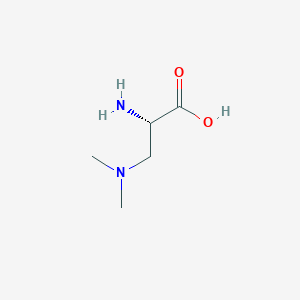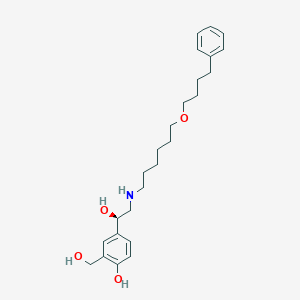
(r)-Salmeterol
Overview
Description
(r)-Salmeterol is a long-acting beta-2 agonist drug that is used to treat asthma and chronic obstructive pulmonary disease (COPD). It is a selective beta-2 receptor agonist, which means it binds specifically to beta-2 adrenergic receptors in the lungs to produce bronchodilation.
Scientific Research Applications
Pharmacokinetics in Asthma Patients : A study by Soulele, Macheras, and Karalis (2017) analyzed the pharmacokinetics of inhaled salmeterol in asthma patients. This research highlighted the importance of understanding how salmeterol is processed in the body, including its absorption and distribution patterns, which are crucial for optimizing its therapeutic use (Soulele, Macheras, & Karalis, 2017).
Enantioselective Disposition and Doping Control : Jacobson et al. (2017) explored the enantioselective disposition of (R)-salmeterol and (S)-salmeterol in urine following inhaled dosing. This study is significant for understanding how different forms of salmeterol are metabolized and excreted, which has implications for doping control in athletics (Jacobson et al., 2017).
Synthesis of (R)-Salmeterol : Research by Bream, Ley, and Procopiou (2002) discussed the enantioselective synthesis of (R)-salmeterol, providing insights into the chemical processes involved in creating this specific form of the drug. This information is crucial for pharmaceutical manufacturing and the development of similar compounds (Bream, Ley, & Procopiou, 2002).
Bronchopulmonary Distribution and Receptor Localisation : A study by Jacobson et al. (2018) investigated the enantioselective bronchopulmonary distribution of salmeterol, focusing on receptor localization as a determinant of its duration of action. This study contributes to our understanding of how salmeterol interacts with receptors in the lungs and its implications for treating respiratory conditions (Jacobson et al., 2018).
β2-Adrenergic Receptor Phosphorylation and Internalization : Moore et al. (2007) studied how salmeterol stimulation dissociates β2-adrenergic receptor phosphorylation and internalization. This research provides valuable insights into the molecular mechanisms of salmeterol’s action and its differences from other beta-agonists (Moore et al., 2007).
Clinical Pharmacokinetics of Salmeterol : Cazzola, Testi, and Matera (2002) provided an overview of the clinical pharmacokinetics of salmeterol, discussing its absorption, distribution, metabolism, and excretion. This is fundamental for understanding its clinical effects and safety profile (Cazzola, Testi, & Matera, 2002).
properties
CAS RN |
135271-47-5 |
|---|---|
Product Name |
(r)-Salmeterol |
Molecular Formula |
C25H37NO4 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
2-(hydroxymethyl)-4-[(1R)-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol |
InChI |
InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t25-/m0/s1 |
InChI Key |
GIIZNNXWQWCKIB-VWLOTQADSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O |
SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

